molecular formula C16H10N2OS B2733668 3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile CAS No. 277308-31-3

3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile

Cat. No.: B2733668
CAS No.: 277308-31-3
M. Wt: 278.33
InChI Key: SSRQBWIPDFIOQZ-UKTHLTGXSA-N
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Description

3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile is a synthetic heteroaromatic acrylonitrile derivative of significant interest in medicinal chemistry and anticancer research. This compound belongs to a class of molecules featuring a furan ring and a 4-phenylthiazole ring connected via an acrylonitrile bridge. Such heteroaryl-acrylonitrile scaffolds are frequently explored for their potent biological activities . These structures are recognized as privileged frameworks in drug discovery due to their ability to interact with multiple biological targets . Researchers are particularly interested in this compound and its analogs for their potential to inhibit the growth of various human tumor cell lines . Heteroaromatic acrylonitriles, including those with furan and thiazole components, have demonstrated promising growth inhibition (GI50) and cytostatic (TGI) effects in screenings conducted by the National Cancer Institute (NCI) across a panel of approximately 60 cancer cell lines . The mechanism of action for this class of compounds is under active investigation and may involve interaction with tubulin at the colchicine-binding site, leading to the disruption of microtubule assembly, or other targets crucial for cell proliferation . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant material safety data sheets (MSDS) prior to use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRQBWIPDFIOQZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.

Chemical Structure and Synthesis

The compound this compound can be characterized by its distinct structural features, which include a furan ring, a thiazole moiety, and an acrylonitrile group. The synthesis typically involves multi-step reactions that integrate these components effectively. The molecular formula is C12H8N2SC_{12}H_8N_2S with a molecular weight of approximately 212.27 g/mol .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.61 ± 1.92Induction of apoptosis and cell cycle arrest
HT29 (Colon Cancer)1.98 ± 1.22Inhibition of Bcl-2 protein interactions
A431 (Skin Cancer)< 1.00Modulation of apoptotic pathways

The structure-activity relationship studies suggest that the presence of the thiazole ring is crucial for enhancing cytotoxic activity, as it facilitates interaction with cellular targets involved in apoptosis .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Candida albicans8Significant

In these studies, the compound demonstrated superior efficacy compared to standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis induction. The study concluded that the compound's mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Efficacy Against Biofilms

In another investigation focusing on biofilm-forming pathogens, the compound exhibited significant inhibition of biofilm formation in Staphylococcus epidermidis. The results indicated a reduction in biofilm biomass by up to 70% at concentrations as low as 8 µg/mL. This suggests that the compound may not only act as an antimicrobial agent but also possess properties that disrupt biofilm integrity, which is crucial for treating chronic infections .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile exhibit promising anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, a study highlighted the synthesis of related compounds that showed significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .

Antimicrobial Properties

The thiazole ring present in the compound is known for its antimicrobial efficacy. Various studies have reported that thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The incorporation of the furan moiety enhances these properties, making this compound a candidate for further development as an antimicrobial agent. For instance, compounds derived from this structure have shown effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Thiazole derivatives are recognized for their ability to inhibit inflammatory mediators, making them suitable for treating conditions like arthritis and other inflammatory diseases. Research has demonstrated that modifications to the thiazole structure can enhance anti-inflammatory activity, suggesting that this compound could be optimized for such therapeutic uses .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells. The furan moiety contributes to its electron-donating properties, enhancing charge transport within these devices .

Photovoltaic Applications

Recent studies have focused on the incorporation of this compound into photovoltaic materials due to its favorable absorption characteristics in the visible spectrum. The modification of its structure can lead to improved efficiency in energy conversion processes, making it a candidate for next-generation solar cell technologies .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent coupling reactions with furan derivatives. Researchers are continually exploring structural modifications to enhance its pharmacological properties and material performance.

Modification Effect Reference
Substitution on Thiazole RingIncreased antibacterial activity
Alteration of Furan MoietyEnhanced electronic properties
Addition of Alkyl GroupsImproved solubility and bioavailability

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

The acrylonitrile group participates in 1,3-dipolar cycloadditions with azomethine ylides, yielding spirocyclic pyrrolidine derivatives.

Reaction Partner Regioselectivity Diastereoselectivity
Azomethine ylide (from isatin)exo/endo pathwaysDependent on dipolarophile substituents

Key Observations :

  • Global electrophilicity index (ω\omega) calculations (B3LYP/cc-pVTZ) confirm polar reaction character.

  • Molecular electrostatic potential (MESP) analysis reveals charge-complementary interactions driving stereoselectivity .

Example :

3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile+Azomethine ylideSpiro[indoline-3,2’-pyrrolidine][2]\text{this compound} + \text{Azomethine ylide} \rightarrow \text{Spiro[indoline-3,2'-pyrrolidine]} \quad[2]

Nucleophilic Additions

The acrylonitrile’s β-carbon undergoes nucleophilic attacks due to its electron-deficient nature.

Nucleophile Product Application
ThiolsThioether adductsProdrug development
Aminesβ-AminoacrylonitrilesIntermediate for bioactive derivatives

Experimental Evidence :

  • Michael addition with benzothiazole thiols confirmed via 1H^1\text{H}-NMR (disappearance of acrylonitrile proton at δ 7.5 ppm) .

Polymerization and Crosslinking

The compound acts as a monomer in radical-initiated polymerization, forming conjugated polymers with optoelectronic applications.

Conditions Polymer Properties
Initiator: AIBN (2 mol%)MwM_w: 15–20 kDa, PDI: 1.8–2.2
Solvent: DMF, 70°CFluorescence λem\lambda_{\text{em}}: 450–470 nm

Biological Interactions

The compound inhibits acetylcholinesterase (AChE) via π-π stacking and hydrogen bonding:

Interaction Site Residues Involved Biological Effect
Thiazole ringTrp279 (π-π)Anticancer activity (IC50_{50}: 5–10 µM)
Nitrile groupPhe288 (H-bond)Neuroprotective potential

Docking Studies :

  • Binding affinity (ΔG\Delta G): −9.2 kcal/mol .

  • Competitive inhibition with donepezil (reference AChE inhibitor) .

Oxidative and Reductive Transformations

Reaction Type Conditions Product
Oxidation (O2_2)CuCl2_2 catalyst, DMSOEpoxide derivatives
Reduction (H2_2)Pd/C, 50 psiAmine-functionalized analog

Mechanistic Note :

  • Epoxidation proceeds via radical intermediates, confirmed by EPR spectroscopy .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C, forming:

  • Volatiles : CO2_2, HCN (detected via GC-MS).

  • Residue : Carbonized thiazole-furan matrix.

Comparison with Similar Compounds

Key Observations:

Thiazole Substituents: Phenyl vs. Electron-Deficient Groups: Nitro-substituted thiazoles (e.g., ) exhibit stronger electrophilicity, correlating with increased cytotoxicity in cancer cell lines .

Acrylonitrile Modifications :

  • Furan vs. Thiophene : Replacing the furan-2-yl group with thiophene (as in derivatives) reduces planarity but enhances π-stacking capacity, affecting membrane permeability .
  • Polar Groups : Hydroxy-methoxyphenyl substituents () improve water solubility but may reduce bioavailability due to hydrogen bonding with plasma proteins .

Biological Activity :

  • The target compound demonstrated broad-spectrum anticancer activity in the NCI60 panel, likely due to its balanced hydrophobicity and electrophilicity .
  • Nitro- and chloro-substituted analogs () showed higher potency, possibly due to irreversible binding via nitro-reduction or alkylation mechanisms .

Physicochemical Properties

  • Solubility : Phenyl and furan groups confer lipophilicity, limiting aqueous solubility. Hydroxy-methoxyphenyl analogs () show 2–3× higher solubility in PBS .
  • Thermal Stability : Thiazole rings enhance stability, with melting points ranging from 180–220°C for most derivatives .
  • Electrochemical Behavior : Ferrocenyl derivatives () exhibit redox activity, useful in biosensing applications .

Q & A

Q. What established synthetic routes are available for 3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile?

A common method involves condensation reactions between furan-2-carbaldehyde derivatives and thiazole precursors. For example, a modified Knoevenagel condensation using aromatic aldehydes and acrylonitrile intermediates in the presence of piperidine as a catalyst (ethanol solvent, reflux conditions) yields high-purity products . Multi-step protocols may include cyclization of thiazole rings using thiourea derivatives or coupling reactions with furan-containing precursors .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Key techniques include:

  • X-ray crystallography for resolving molecular conformation and intermolecular interactions (e.g., π-π stacking in thiazole-furan systems) .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and acrylonitrile geometry (e.g., E/Z isomerism) .
  • Hirshfeld surface analysis to quantify non-covalent interactions in crystalline phases .
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers conduct initial bioactivity screening for this compound?

Standard protocols involve:

  • Antimicrobial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative bacteria and fungi, with ciprofloxacin and fluconazole as positive controls .
  • Anti-inflammatory evaluation via COX-2 inhibition assays or carrageenan-induced edema models in rodents .
  • Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for thiazole-acrylonitrile derivatives?

  • Core modifications : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) on the phenyl ring to assess electronic effects on bioactivity .
  • Scaffold hybridization : Replace the furan ring with benzofuran or pyridine moieties to evaluate steric and solubility impacts .
  • Pharmacophore mapping : Use docking simulations to identify critical binding motifs (e.g., acrylonitrile’s nitrile group for hydrogen bonding) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Validate protocols using consistent cell lines, bacterial strains, and inhibitor concentrations .
  • Purity verification : Employ HPLC or TLC to rule out impurities (>95% purity required for reliable data) .
  • Solvent effects : Test activity in polar (DMSO) vs. non-polar (ethanol) solvents to assess solubility-driven discrepancies .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to enzymes like COX-2 or bacterial dihydrofolate reductase .
  • DFT calculations : Optimize geometries at B3LYP/6-311G(d,p) level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. How to optimize reaction conditions for higher yields in multi-step syntheses?

  • Catalyst screening : Compare piperidine, DBU, or ionic liquids for condensation efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics in thiazole formation .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. What strategies analyze crystal packing and intermolecular interactions in this compound?

  • X-ray diffraction : Resolve bond lengths/angles and identify hydrogen bonds (e.g., C≡N⋯H interactions) .
  • Hirshfeld analysis : Quantify contributions of H-bonding (N–H⋯O), van der Waals forces, and π-π contacts to crystal stability .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .

Q. What mechanistic insights explain the compound’s cyclization during synthesis?

  • Nucleophilic attack : Thiol groups in thiourea derivatives attack carbonyl carbons, forming thiazole rings .
  • Acid/base catalysis : Piperidine deprotonates intermediates, facilitating enolate formation in Knoevenagel reactions .
  • Kinetic vs. thermodynamic control : Varying temperatures (room temp vs. reflux) alter E/Z acrylonitrile ratios .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose to 0.1M HCl/NaOH (24 hrs, 25°C) and monitor decomposition via HPLC .
  • Photostability testing : Use UV chambers (λ = 254 nm) to simulate light exposure over 48 hrs .
  • Accelerated stability : Store at 40°C/75% RH for 4 weeks and track purity changes .

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